molecular formula C15H15FN2O2 B3072376 N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide CAS No. 1016725-04-4

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide

Cat. No.: B3072376
CAS No.: 1016725-04-4
M. Wt: 274.29 g/mol
InChI Key: HDLSRPLKCRGCHI-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide” is an organic compound that belongs to the class of acetamides This compound features a fluorinated aromatic ring and an amino group, which can impart unique chemical and biological properties

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Pharmaceutical Development: Explored as a candidate for drug development due to its unique structural features.

Industry

    Material Science:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide” typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, is nitrated to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 5-amino-2-fluoroaniline is then acylated with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the acetamide moiety.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of “N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(4-methoxyphenyl)-acetamide
  • N-(5-Amino-2-bromophenyl)-2-(4-methoxyphenyl)-acetamide
  • N-(5-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide

Uniqueness

The presence of the fluorine atom in “N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenyl)-acetamide” can significantly influence its chemical reactivity and biological activity, making it unique compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-9-11(17)4-7-13(14)16/h2-7,9H,8,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLSRPLKCRGCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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